molecular formula C13H19NO3 B112855 3-Acetylamino-adamantane-1-carboxylic acid CAS No. 6240-00-2

3-Acetylamino-adamantane-1-carboxylic acid

Cat. No. B112855
Key on ui cas rn: 6240-00-2
M. Wt: 237.29 g/mol
InChI Key: XBMPXAYRLNNWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08389519B2

Procedure details

To a 3-neck 5 L, flask equipped with a reflux condenser, a mechanical stirrer and a temperature probe was added 3-acetylamino-adamantane-1-carboxylic acid (432 g, 1.82 mol), water (1.00 L) and concentrated hydrochloric acid (2.44 L), and the resulting mixture was heated at 95° C. for 6 days. During this time, solid material precipitated from the solution. After cooling at 0° C., the solids were filtered and washed with acetone. The solid was then dried under high vacuum at 50° C. for about 2 hours to afford 328 g (78%) of the title compound, 3-amino-adamantane-1-carboxylic acid hydrochloride, as a white solid. 1H NMR (300 MHz, DMSO-d6) δ 12.35 (br s, 1H), 8.27 (br s, 3H), 2.22-2.12 (m, 2H), 1.92-1.85 (m, 2H), 1.83-1.71 (m, 6H), 1.69-1.48 (m, 4H).
Quantity
432 g
Type
reactant
Reaction Step One
Quantity
2.44 L
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][C:7]([C:15]([OH:17])=[O:16])([CH2:8]3)[CH2:6]1)[CH2:12]2)(=O)C.[ClH:18]>O>[ClH:18].[NH2:4][C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][C:7]([C:15]([OH:17])=[O:16])([CH2:8]3)[CH2:6]1)[CH2:12]2 |f:3.4|

Inputs

Step One
Name
Quantity
432 g
Type
reactant
Smiles
C(C)(=O)NC12CC3(CC(CC(C1)C3)C2)C(=O)O
Name
Quantity
2.44 L
Type
reactant
Smiles
Cl
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3-neck 5 L, flask equipped with a reflux condenser, a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
During this time, solid material precipitated from the solution
TEMPERATURE
Type
TEMPERATURE
Details
After cooling at 0° C.
FILTRATION
Type
FILTRATION
Details
the solids were filtered
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
The solid was then dried under high vacuum at 50° C. for about 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
Cl.NC12CC3(CC(CC(C1)C3)C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 328 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.